molecular formula C9H13NO3 B14285431 3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione CAS No. 119377-17-2

3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione

Cat. No.: B14285431
CAS No.: 119377-17-2
M. Wt: 183.20 g/mol
InChI Key: QPESNYRATGTQTB-UHFFFAOYSA-N
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Description

3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetylated precursor with a methylated pyrrolidine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1,5,5-trimethylpyrrolidine-2,4-dione is unique due to its specific acetyl and trimethyl substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

119377-17-2

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-acetyl-1,5,5-trimethylpyrrolidine-2,4-dione

InChI

InChI=1S/C9H13NO3/c1-5(11)6-7(12)9(2,3)10(4)8(6)13/h6H,1-4H3

InChI Key

QPESNYRATGTQTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C(N(C1=O)C)(C)C

Origin of Product

United States

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